![molecular formula C17H24N2O4 B069599 4-[3-(Methoxycarbonyl)phenyl]-1-piperazinecarboxylic acid, 1,1-dimethylethyl ester CAS No. 179003-10-2](/img/structure/B69599.png)

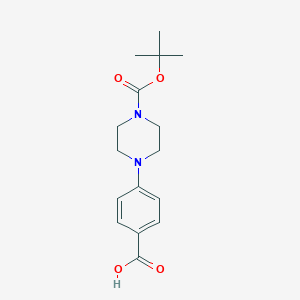

4-[3-(Methoxycarbonyl)phenyl]-1-piperazinecarboxylic acid, 1,1-dimethylethyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

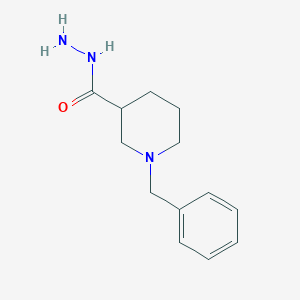

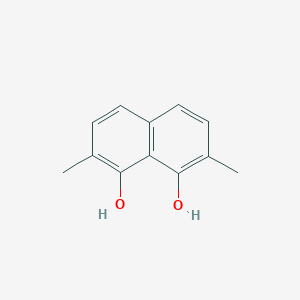

“4-[3-(Methoxycarbonyl)phenyl]-1-piperazinecarboxylic acid, 1,1-dimethylethyl ester” is a chemical compound with the molecular formula C17H24N2O4 . It has a molecular weight of 320.38 .

Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C17H24N2O4 . It includes a piperazine ring, a phenyl group, and a methoxycarbonyl group .Physical And Chemical Properties Analysis

The predicted melting point of this compound is 123.10°C, and the predicted boiling point is approximately 451.7°C at 760 mmHg . The predicted density is approximately 1.2 g/cm3, and the predicted refractive index is n20D 1.54 .科学的研究の応用

Application in Organic Synthesis

Summary of the Application

The compound “tert-butyl 4-(3-methoxycarbonylphenyl)piperazine-1-carboxylate” is a derivative of N-Boc piperazine. These derivatives serve as useful building blocks or intermediates in the synthesis of several novel organic compounds .

Methods of Application

The specific methods of application or experimental procedures would depend on the particular organic compound being synthesized. Typically, these involve reactions such as acylation, sulfonation, and substitution .

Results or Outcomes

The total yield of the three steps in the synthesis was reported to be 20.2% .

Application in Radiopharmaceutical Research

Summary of the Application

Functionalized piperazine derivatives, like the compound , have been applied in radiopharmaceutical research as starting material for spiro-compounds .

Methods of Application

The methods of application in this field would involve the synthesis of spiro-compounds using the compound as a starting material .

Results or Outcomes

The specific results or outcomes would depend on the particular spiro-compound being synthesized and its subsequent applications .

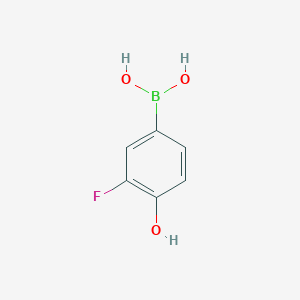

Application in Protodeboronation of Pinacol Boronic Esters

Summary of the Application

The compound has been used in the catalytic protodeboronation of pinacol boronic esters, which is a valuable transformation in organic synthesis .

Methods of Application

The compound is used as a starting material in the protodeboronation process .

Results or Outcomes

The protodeboronation of the compound was achieved by oxidation of their corresponding methyl boron ate complexes with a stoichiometric amount of a specific reagent .

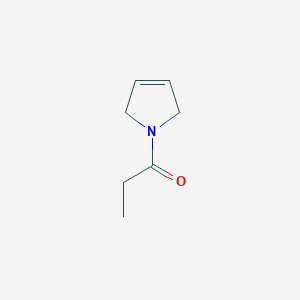

Application in Dipeptide Synthesis

Summary of the Application

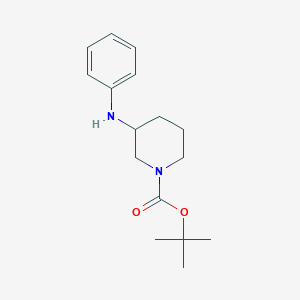

The compound, being a tert-butyloxycarbonyl-protected amino acid, has been used in the synthesis of dipeptides .

Methods of Application

The compound is used as a starting material in the synthesis of dipeptides with commonly used coupling reagents .

Results or Outcomes

The dipeptides were obtained in satisfactory yields in 15 minutes .

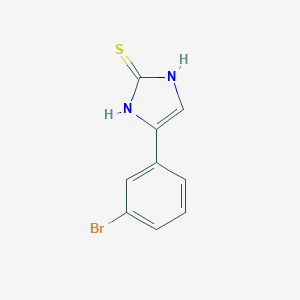

Application in Synthesis of Biologically Active Compounds

Summary of the Application

The compound has been used as an intermediate in the synthesis of biologically active compounds such as crizotinib .

Methods of Application

The compound is used as a starting material in the synthesis of crizotinib .

Results or Outcomes

The specific results or outcomes would depend on the particular biologically active compound being synthesized .

Application in Synthesis of Amino Acid Ionic Liquids

Summary of the Application

The compound has been used in the preparation of a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These ionic liquids have been used as the starting materials in dipeptide synthesis .

Methods of Application

The compound is used as a starting material in the synthesis of Boc-AAILs. The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

Results or Outcomes

The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 minutes .

特性

IUPAC Name |

tert-butyl 4-(3-methoxycarbonylphenyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O4/c1-17(2,3)23-16(21)19-10-8-18(9-11-19)14-7-5-6-13(12-14)15(20)22-4/h5-7,12H,8-11H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYTIXXARJFXCPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC(=C2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60571786 |

Source

|

| Record name | tert-Butyl 4-[3-(methoxycarbonyl)phenyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60571786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[3-(Methoxycarbonyl)phenyl]-1-piperazinecarboxylic acid, 1,1-dimethylethyl ester | |

CAS RN |

179003-10-2 |

Source

|

| Record name | tert-Butyl 4-[3-(methoxycarbonyl)phenyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60571786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 8-amino-2,3-dihydrobenzo[1,4]dioxine-5-carboxylate](/img/structure/B69544.png)

![(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid](/img/structure/B69549.png)